molecular formula C5H7N3O2 B124584 methyl 3-amino-1H-pyrazole-4-carboxylate CAS No. 29097-00-5

methyl 3-amino-1H-pyrazole-4-carboxylate

Cat. No.: B124584
CAS No.: 29097-00-5
M. Wt: 141.13 g/mol
InChI Key: KGQFAPZUQKYADG-UHFFFAOYSA-N
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Description

methyl 3-amino-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C5H7N3O2. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 3-amino-1H-pyrazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with β-keto esters. For instance, the reaction of methyl acetoacetate with hydrazine hydrate followed by cyclization yields the desired pyrazole derivative . The reaction typically requires refluxing in ethanol or another suitable solvent.

Industrial Production Methods

In industrial settings, the production of methyl 3-aminopyrazole-4-carboxylate often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

methyl 3-amino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing, stirring, and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-amino-1H-pyrazole-4-carboxylate is primarily recognized for its role as a building block in the synthesis of biologically active compounds. It has been utilized in the development of several pharmaceutical agents, including:

  • Anti-inflammatory Drugs : It serves as a precursor for compounds that exhibit anti-inflammatory properties.
  • Anticancer Agents : The compound has been involved in the synthesis of pyrazole derivatives that show potential in cancer treatment.
  • Antimicrobial Agents : Research indicates its efficacy against various microbial strains, making it a candidate for developing new antibiotics.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of pyrazole derivatives from this compound, which showed promising cytotoxic activity against cancer cell lines. The derivatives were tested for their ability to inhibit cell proliferation, indicating potential as anticancer agents .

Agricultural Applications

The compound is also significant in agricultural chemistry, particularly in the development of fungicides. Its derivatives have been shown to possess fungicidal properties, which are crucial for crop protection.

Fungicide Development

Research has indicated that this compound can be transformed into more complex fungicidal agents. The annual production of fungicides exceeds 30,000 metric tons, and any improvements in cost efficiency or waste reduction in their production can yield substantial economic and environmental benefits .

Chemical Synthesis

This compound is utilized in various synthetic pathways to create more complex organic molecules. Its reactivity allows it to participate in numerous chemical reactions:

  • Condensation Reactions : It can undergo condensation with aldehydes and ketones to form substituted pyrazoles.
  • Diazotization : The compound can be converted into diazonium salts, which are useful intermediates in organic synthesis.

Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)
Condensation with AldehydesEthanol, room temperature52
DiazotizationIce-cooling, NMP80
Synthesis of Pyrazole DerivativesReflux, acetic acid10

Research Insights and Future Directions

Ongoing research is focused on optimizing the synthesis of this compound derivatives to enhance their biological activity and reduce production costs. The compound's structure allows for modifications that could lead to more effective pharmaceuticals and agrochemicals.

Potential Areas for Exploration

  • Developing new derivatives with enhanced selectivity and potency against specific targets.
  • Investigating the environmental impact of its agricultural applications.
  • Exploring its use in other fields such as materials science or nanotechnology.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopyrazole derivatives, such as:

Uniqueness

methyl 3-amino-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both an amino group and an ester functionality allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 3-amino-1H-pyrazole-4-carboxylate (MAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

MAPC has the molecular formula C7H9N3O2C_7H_9N_3O_2 and a molar mass of 169.17 g/mol. The structure features a pyrazole ring with an amino group at the 3-position and a carboxylate group at the 4-position, which are crucial for its biological activity.

Antimicrobial Activity

MAPC and its derivatives have shown promising antimicrobial properties. For instance, studies indicate that certain pyrazole derivatives exhibit sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
MAPCMSSA< 0.125 mg/mL
MAPCMRSA< 0.250 mg/mL
Other DerivativeE. coli8 mg/mL

Anti-inflammatory Effects

MAPC has demonstrated anti-inflammatory effects through its inhibition of pro-inflammatory cytokines such as TNF-α. Research indicates that derivatives can inhibit the phosphorylation of HSP27 and reduce LPS-induced TNF-α release in cellular models .

Case Study: In Vivo Anti-inflammatory Activity
In a study involving mice subjected to LPS-induced inflammation, MAPC derivatives significantly reduced microglial activation and astrocyte proliferation, suggesting potential for treating neuroinflammatory conditions .

The biological activity of MAPC is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The amino group allows for hydrogen bonding with active sites on enzymes, potentially inhibiting their function.
  • Receptor Modulation : The pyrazole ring can engage in π-π stacking interactions with receptor sites, modulating signaling pathways involved in inflammation and cancer progression .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of MAPC. For example, one study reported that specific derivatives exhibited significant antiproliferative effects on liver cancer (HepG2) and cervical cancer (HeLa) cell lines, with growth inhibition percentages reaching up to 54.25% and 38.44%, respectively .

Table 2: Anticancer Activity of MAPC Derivatives

Compound NameCancer Cell LineGrowth Inhibition (%)
Methyl 3-amino-5-(2-nitrophenyl)HepG254.25
Methyl 3-amino-5-(2-nitrophenyl)HeLa38.44
Other DerivativeNormal Fibroblast20.06

Synthesis and Derivatives

Various synthetic routes have been developed to produce MAPC and its derivatives, enhancing their biological activity:

  • Condensation Reactions : Commonly used to create more complex structures from MAPC.
  • Functional Group Modifications : Altering substituents on the pyrazole ring can lead to enhanced lipophilicity and biological activity.

Properties

IUPAC Name

methyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQFAPZUQKYADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297732
Record name methyl 3-aminopyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29097-00-5
Record name 29097-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117628
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-aminopyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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